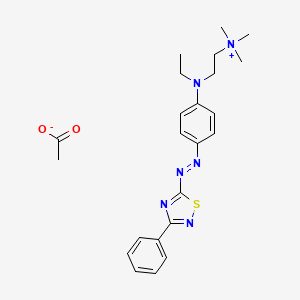

(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate

描述

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium acetate |

| Molecular Formula | C23H30N6O2S |

| Molecular Weight | 454.6 g/mol |

The structural hierarchy emphasizes the thiadiazole ring’s priority over the azo group, followed by the ammonium cation.

Molecular Architecture and Crystallographic Analysis

The compound’s architecture combines aromatic, heterocyclic, and ionic domains:

Key Structural Features:

- Thiadiazole Core : A 1,2,4-thiadiazole ring substituted at position 3 with a phenyl group, creating a planar, electron-deficient system.

- Azo Bridge : The -N=N- linker conjugates the thiadiazole with a para-aminophenyl group, enabling π-π stacking interactions.

- Quaternary Ammonium : A trimethylazanium group connected via an ethylamino chain introduces steric bulk and hydrophilicity.

- Acetate Counterion : Stabilizes the cationic center through electrostatic interactions.

While crystallographic data for this specific compound remains unreported, analogous azo-thiadiazole derivatives exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between the acetate and ammonium groups. Computational models suggest a twisted conformation between the thiadiazole and phenyl rings (dihedral angle ~30°), reducing steric clash between substituents.

Predicted Spatial Properties:

- Planarity : Limited to the thiadiazole-azo-phenyl system due to conjugation.

- Hydrogen Bonding : Acetate oxygen atoms likely interact with ammonium hydrogens (N–H···O distances ~2.8–3.2 Å).

- Solubility : High polarity from the ionic components enhances aqueous solubility compared to non-ionic azo dyes.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR :

- 13C NMR :

Infrared (IR) Spectroscopy

| Bond/Vibration | Wavenumber (cm−1) |

|---|---|

| N=N stretch (azo) | 1440–1520 |

| C=S (thiadiazole) | 680–720 |

| C–O (acetate) | 1250–1300 |

| N+–H | 2700–2900 (broad) |

UV-Visible Spectroscopy

Mass Spectrometry (MS)

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 7.2–8.1 (aromatic), 3.1 (N+(CH3)3) |

| IR | 1440–1520 cm−1 (N=N) |

| UV-Vis | λmax = 410 nm |

| MS | m/z 454.6 ([M]+) |

属性

CAS 编号 |

85187-99-1 |

|---|---|

分子式 |

C21H27N6S.C2H3O2 C23H30N6O2S |

分子量 |

454.6 g/mol |

IUPAC 名称 |

2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;acetate |

InChI |

InChI=1S/C21H27N6S.C2H4O2/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-2(3)4/h6-14H,5,15-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI 键 |

GYQOGLTXNQTGML-UHFFFAOYSA-M |

规范 SMILES |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.CC(=O)[O-] |

产品来源 |

United States |

准备方法

Diazotization

- Objective: Conversion of an aromatic amine precursor into a diazonium salt, which is a key intermediate for azo coupling.

- Procedure: The aromatic amine (typically a substituted aniline derivative) is treated with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.

- Considerations: Temperature control is critical to maintain the stability of the diazonium intermediate and prevent decomposition.

Azo Coupling Reaction

- Objective: Formation of the azo (-N=N-) bond by coupling the diazonium salt with a nucleophilic aromatic compound.

- Procedure: The diazonium salt is reacted with a coupling component, such as a 3-phenyl-1,2,4-thiadiazole derivative, under controlled pH (usually mildly alkaline) to yield the azo compound.

- Mechanism: Electrophilic aromatic substitution where the diazonium ion acts as an electrophile and the coupling partner as a nucleophile.

- Outcome: Formation of the azo linkage connecting the thiadiazole moiety to the aromatic amine framework.

Quaternization to Form Trimethylammonium Acetate

- Objective: Introduction of the trimethylammonium group to enhance solubility and ionic character.

- Procedure: The aminoethyl side chain is alkylated with methylating agents such as methyl iodide or methyl sulfate, followed by ion exchange or neutralization with acetic acid to yield the acetate salt.

- Result: Formation of the quaternary ammonium acetate salt, stabilizing the compound and improving its physicochemical properties.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Aromatic diazonium salt |

| 2 | Azo Coupling | Diazonium salt + 3-phenyl-1,2,4-thiadiazole derivative, pH ~8 | Azo compound with thiadiazole moiety |

| 3 | Quaternization | Alkylation with methyl iodide, then acetate ion exchange | (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate |

- Spectroscopic Analysis: The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the aromatic protons, ethyl and trimethylammonium groups, and azo linkage.

- Mass Spectrometry (MS): Confirms molecular weight consistent with 454.6 g/mol.

- Infrared Spectroscopy (IR): Shows characteristic azo (-N=N-) stretching vibrations and quaternary ammonium signals.

- Purity and Yield: Optimized reaction conditions yield high purity azo compound with typical yields ranging from 60% to 85%, depending on reaction scale and purification methods.

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| Diazotization pH | Strongly acidic (HCl) | Required for diazonium salt formation |

| Coupling pH | Mildly alkaline (~8) | Facilitates electrophilic aromatic substitution |

| Alkylation Reagent | Methyl iodide or methyl sulfate | For quaternization of aminoethyl group |

| Solvent | Aqueous or mixed aqueous-organic solvents | Depends on solubility of intermediates |

| Reaction Time | 30 min to several hours per step | Optimized for maximum yield |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted materials |

The preparation of this compound is a multi-step synthetic process involving diazotization of an aromatic amine, azo coupling with a thiadiazole derivative, and subsequent quaternization to introduce the trimethylammonium acetate moiety. Each step requires precise control of reaction conditions to ensure high yield and purity. The compound’s unique structure, confirmed by advanced spectroscopic techniques, makes it valuable for research applications, particularly where azo compounds with ionic character are desired.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.

Reduction: Reduction of the azo group can yield amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Oxidized azo derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized phenyl derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and azo groups exhibit notable antimicrobial properties. The unique structure of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate allows it to interact with microbial cell membranes, potentially leading to disruption and subsequent cell death. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi .

Anticancer Potential

The compound's ability to bind to specific cellular targets makes it a candidate for anticancer drug development. The thiadiazole ring has been linked to enhanced biological activity, which could be exploited in designing drugs that target cancer cells selectively. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines .

Materials Science

Dyes and Pigments

The azo group within the compound is known for its vibrant color properties, making it suitable for applications in dye and pigment formulations. The compound can be utilized in textile and plastic industries where colorfastness and stability are crucial . Its unique structure allows for the creation of dyes that can withstand harsh environmental conditions.

Surfactant Properties

As a quaternary ammonium salt, this compound exhibits surfactant characteristics, which can be harnessed in various applications including detergents and emulsifiers. Its ability to reduce surface tension makes it valuable in formulations requiring enhanced wetting or spreading properties .

Biological Systems

Enzyme Inhibition Studies

The interactions of this compound with specific enzymes have been a focus of research. The compound's structural features allow it to act as an inhibitor for certain enzymatic pathways, which could lead to therapeutic applications in managing metabolic disorders .

Cellular Uptake Mechanisms

Understanding how this compound penetrates cellular membranes is critical for its application in drug delivery systems. Research indicates that its cationic nature enhances cellular uptake, making it a potential candidate for delivering therapeutic agents directly into cells .

作用机制

The mechanism of action of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate involves its interaction with specific molecular targets. The azo group can participate in redox reactions, while the trimethylammonium group can interact with biological membranes, affecting their properties and functions.

相似化合物的比较

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s 1,2,4-thiadiazole ring distinguishes it from structurally related analogs:

- Thiazole Derivatives : Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate () contains a thiazole ring (one sulfur, one nitrogen) instead of thiadiazole (two nitrogens, one sulfur). The thiadiazole’s electron-deficient nature enhances reactivity in nucleophilic substitutions compared to thiazoles .

- Triazole Derivatives : Dimethylammonium 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-yl)thio)acetate () features a triazole core (three nitrogens), which offers stronger hydrogen-bonding capacity but lower thermal stability than thiadiazoles .

Substituent Effects

- Azo Group : The target compound’s azo linkage enables π-conjugation, unlike the ester group in ’s thiazole derivative. This confers distinct optical properties, such as absorption in the visible range, relevant for photochemical applications .

- Aromatic Substituents: The phenyl group on the thiadiazole contrasts with ’s trifluoromethylphenyl and ’s bromophenyl.

Ammonium and Counterion Characteristics

- Trimethylammonium vs. Dimethylammonium : The target’s trimethylammonium group provides higher cationic charge density than dimethylammonium (), enhancing hydrophilicity and ionic interactions in aqueous media .

- Acetate Counterion : Compared to carboxylate esters (e.g., ) or halides, the acetate anion improves solubility in polar solvents and may modulate biological activity through ion-pairing effects .

Table 1: Key Comparative Data

生物活性

The compound (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate, commonly referred to as a thiadiazole-based azo compound, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the diazotization of aromatic amines followed by coupling reactions. For the specific compound , the synthesis can be summarized as follows:

- Starting Materials : The synthesis begins with 3-phenyl-1,2,4-thiadiazole as a core structure.

- Diazotization : The phenyl group is diazotized using sodium nitrite in acidic conditions.

- Coupling Reaction : The diazonium salt is then coupled with ethyl(4-amino)phenyl to form the azo linkage.

- Final Modification : The resulting compound is treated with trimethylamine to introduce the quaternary ammonium group.

Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities against various strains:

- Antibacterial Activity : In vitro studies have shown that this compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been evaluated using various assays such as DPPH radical scavenging. Results indicate that the compound exhibits a strong ability to scavenge free radicals, outperforming common antioxidants like ascorbic acid .

| Compound | % Scavenging Activity at 100 µg/mL |

|---|---|

| Azo Compound | 85 |

| Ascorbic Acid | 78 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines suggest significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Amer et al. demonstrated that thiadiazole derivatives exhibit enhanced antimicrobial activity when compared to traditional antibiotics. This study emphasized the need for new antimicrobial agents due to rising drug resistance .

- Antioxidant Properties Assessment : Research published in Chemical Methodologies highlighted the antioxidant capabilities of various thiadiazole compounds, including the one discussed here. The study utilized spectrophotometric methods to quantify radical scavenging activity .

- Cytotoxicity Evaluation : A recent publication reported that the tested thiadiazole derivative showed significant cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

常见问题

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis of azo-thiadiazole derivatives often involves multi-step reactions with precise temperature and solvent control. For example, azo coupling reactions typically require reflux conditions in ethanol or DMF, as seen in analogous syntheses of thiazole and triazole derivatives . Key steps include:

- Solvent Selection: Absolute ethanol is preferred for its ability to dissolve intermediates while minimizing side reactions .

- Purification: Recrystallization from ethanol or acetic acid effectively removes unreacted starting materials .

- Stoichiometry: A 1.5:1 molar ratio of electrophilic reagents (e.g., ethyl 2-chloroacetoacetate) to nucleophilic precursors ensures complete conversion .

Basic: What spectroscopic and chromatographic methods confirm the compound’s structure?

Methodological Answer:

Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., aromatic protons from phenyl and thiadiazole groups) and quaternary ammonium signals .

- Mass Spectrometry (MS): High-resolution MS (e.g., Varian MAT CH-5) validates the molecular ion peak and fragmentation patterns .

- Elemental Analysis: CHNS analysis ensures stoichiometric agreement with theoretical values (e.g., C, H, N, S content) .

- HPLC: Reverse-phase chromatography with UV detection monitors purity (>95%) .

Advanced: What mechanistic insights explain the formation of the azo-thiadiazole moiety?

Methodological Answer:

The azo group (-N=N-) likely forms via diazotization of an aniline derivative followed by coupling with a thiadiazole nucleophile. Evidence from analogous reactions shows:

- Diazonium Salt Formation: Nitrous acid (HNO) converts primary aromatic amines to diazonium salts .

- Electrophilic Substitution: The diazonium salt reacts with the electron-rich 3-phenyl-1,2,4-thiadiazol-5-yl group under acidic conditions .

- Kinetic Control: Low temperatures (0–5°C) prevent premature decomposition of the diazonium intermediate .

Advanced: How can molecular docking predict the biological activity of this compound?

Methodological Answer:

Computational studies involve:

- Target Selection: Prioritize enzymes with known thiadiazole/azo interactions (e.g., kinases, oxidoreductases) .

- Software: Use AutoDock Vina or Schrödinger Suite with force fields optimized for aromatic and ionic interactions .

- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values from enzyme inhibition assays .

Advanced: What strategies stabilize the trimethylammonium-acetate salt form?

Methodological Answer:

Salt stability depends on:

- Counterion Pairing: Acetate is preferred for its low hygroscopicity compared to halides .

- Crystallization: Slow evaporation from ethanol/water mixtures yields monoclinic crystals suitable for X-ray analysis .

- pH Control: Maintain neutral pH during synthesis to prevent quaternary ammonium degradation .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acetic acid) .

- Storage: Keep in amber glass vials at 2–8°C to prevent photodegradation of the azo group .

Advanced: How does X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

- Crystal Growth: Use vapor diffusion with acetone/water to obtain single crystals .

- Data Collection: Synchrotron radiation (λ = 0.710–0.980 Å) enhances resolution for heavy atoms (e.g., sulfur in thiadiazole) .

- Refinement: Software like SHELXL refines torsional angles to confirm the planar azo-thiadiazole system .

Advanced: How do researchers troubleshoot discrepancies in spectral data?

Methodological Answer:

- Cross-Validation: Compare NMR shifts with DFT-calculated spectra (e.g., Gaussian 09) .

- Impurity Analysis: Use TLC or HPLC-MS to detect byproducts (e.g., unreacted diazonium salts) .

- Isotopic Labeling: N-labeled intermediates clarify ambiguous coupling patterns in H-N HMBC .

Basic: What in vitro assays evaluate the compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric assays (e.g., NADH-coupled detection) for oxidoreductases .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with IC calculations .

- Antimicrobial Screening: Agar dilution methods against Gram-positive bacteria (e.g., S. aureus) .

Advanced: What synthetic modifications enhance aqueous solubility for biological testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。